molecular formula C10H13NO B12523635 2-Methyl-2-phenoxycyclopropan-1-amine CAS No. 805181-35-5

2-Methyl-2-phenoxycyclopropan-1-amine

Cat. No.: B12523635
CAS No.: 805181-35-5
M. Wt: 163.22 g/mol
InChI Key: JRUPXZOHYBAJHL-UHFFFAOYSA-N
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Description

2-Methyl-2-phenoxycyclopropan-1-amine is an organic compound that features a cyclopropane ring substituted with a methyl group and a phenoxy group, along with an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-phenoxycyclopropan-1-amine can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as a phenoxy-substituted alkene, followed by amination. The reaction conditions typically involve the use of a cyclopropanating agent like diazomethane or a transition metal catalyst to facilitate the formation of the cyclopropane ring. The subsequent amination step can be carried out using ammonia or an amine source under appropriate conditions .

Industrial Production Methods

For industrial-scale production, the process may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and efficient separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-phenoxycyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-2-phenoxycyclopropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-phenoxycyclopropan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The phenoxy group may also participate in hydrophobic interactions, further modulating the compound’s activity. These interactions can affect pathways related to signal transduction, enzyme activity, and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-phenoxypropane-1-amine
  • 2-Methyl-2-phenoxybutane-1-amine
  • 2-Methyl-2-phenoxycyclobutane-1-amine

Uniqueness

2-Methyl-2-phenoxycyclopropan-1-amine is unique due to its cyclopropane ring, which imparts significant ring strain and reactivity compared to its linear or larger ring counterparts.

Properties

CAS No.

805181-35-5

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-methyl-2-phenoxycyclopropan-1-amine

InChI

InChI=1S/C10H13NO/c1-10(7-9(10)11)12-8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3

InChI Key

JRUPXZOHYBAJHL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1N)OC2=CC=CC=C2

Origin of Product

United States

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